4-hydroxy-N'-(1-phenylbutylidene)benzohydrazide
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Overview
Description
4-hydroxy-N’-(1-phenylbutylidene)benzohydrazide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a hydroxyl group, a phenyl group, and a benzohydrazide moiety. Its molecular formula is C14H14N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N’-(1-phenylbutylidene)benzohydrazide typically involves the condensation reaction between 4-hydroxybenzhydrazide and 1-phenylbutanal. This reaction is usually carried out in a methanolic solution under acidic conditions to facilitate the formation of the Schiff base. The reaction mixture is then refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-hydroxy-N’-(1-phenylbutylidene)benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N’-(1-phenylbutylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
4-hydroxy-N’-(1-phenylbutylidene)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of corrosion inhibitors and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-hydroxy-N’-(1-phenylbutylidene)benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N-phenylbenzohydrazide
- 4-hydroxy-N’-(2-methoxybenzylidene)benzohydrazide
- 4-hydroxy-N’-(4-fluorobenzoyl)benzohydrazide
Uniqueness
4-hydroxy-N’-(1-phenylbutylidene)benzohydrazide stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its phenylbutylidene moiety distinguishes it from other benzohydrazides, providing distinct properties and applications.
Properties
IUPAC Name |
4-hydroxy-N-[(Z)-1-phenylbutylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-2-6-16(13-7-4-3-5-8-13)18-19-17(21)14-9-11-15(20)12-10-14/h3-5,7-12,20H,2,6H2,1H3,(H,19,21)/b18-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJJUANCNSSILO-VLGSPTGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N/NC(=O)C1=CC=C(C=C1)O)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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